molecular formula C16H16N4O4 B11415042 Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11415042
M. Wt: 328.32 g/mol
InChI Key: OVSUWWCVXQJRRW-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the triazolopyrimidine core. The final step involves esterification with methanol to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the unique structure of the triazolopyrimidine core, which allows for specific binding to target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to its specific substitution pattern and the presence of a methoxyphenyl group.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C16H16N4O4/c1-9-12(8-13(21)24-3)15(22)20-16(17-9)18-14(19-20)10-4-6-11(23-2)7-5-10/h4-7H,8H2,1-3H3,(H,17,18,19)

InChI Key

OVSUWWCVXQJRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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